4-(6-thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Description
4-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a thiomorpholine group and at position 3 with a butanoic acid chain. The butanoic acid moiety introduces ionizable carboxyl functionality, which may improve solubility and influence pharmacokinetic behavior. This compound has been investigated in pharmaceutical and fine chemical applications, as evidenced by its inclusion in high-purity thiomorpholine derivative catalogs . However, commercial availability of this compound is currently listed as "discontinued" in standard quantities (1g, 500mg), suggesting challenges in synthesis, stability, or scalability .
Properties
IUPAC Name |
4-(6-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c19-13(20)3-1-2-10-14-15-11-4-5-12(16-18(10)11)17-6-8-21-9-7-17/h4-5H,1-3,6-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZVQQAQNFSUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN3C(=NN=C3CCCC(=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds to form the triazolopyridazine core. The thiomorpholine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazolopyridazine core.
Scientific Research Applications
4-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antimicrobial and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(6-thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Insights
Substituent Effects at Position 6 :
- The thiomorpholine group introduces sulfur, which may alter electronic distribution (e.g., via lone-pair interactions) and enhance binding to metal-containing enzymes (e.g., kinases or phosphatases). In contrast, chlorine in SY095725 and SY095726 provides electronegativity but lacks the conformational flexibility of the thiomorpholine ring .
- Chlorine substituents are associated with increased metabolic stability in some contexts, whereas thiomorpholine’s sulfur atom could predispose the compound to oxidation or glutathione conjugation, impacting its metabolic fate .
The methyl ester in SY095725 acts as a prodrug moiety, requiring enzymatic hydrolysis (e.g., esterase activity) to release the active carboxylic acid form. This may delay bioavailability compared to pre-ionized analogs .
Hypothetical Pharmacokinetic Profiles :
- The thiomorpholine derivative’s lipophilicity (logP > 2 estimated) may enhance membrane permeability but reduce solubility, necessitating formulation optimization. SY095726, lacking sulfur, might exhibit lower logP and better solubility .
- SY095725’s ester group could confer higher plasma protein binding, extending half-life but requiring metabolic activation .
Biological Activity
4-(6-thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a novel compound that belongs to the triazolo-pyridazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 284.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Target Proteins : The compound is believed to inhibit serine/threonine-protein kinase pim-1, which plays a crucial role in cell survival and proliferation. Inhibition of this kinase may lead to reduced cancer cell growth.
- Biochemical Pathways : The compound may affect several signaling pathways involved in apoptosis and cell cycle regulation.
Biological Activities
Research has demonstrated a range of biological activities associated with this compound:
Anticancer Activity
Studies indicate that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : In vitro tests have shown that triazolo-pyridazine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as low as 0.125 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
-
Study on Anticancer Properties :
- A study explored the effects of a similar triazolo-pyridazine derivative on breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis through caspase activation (Barbuceanu et al., 2020).
-
Antimicrobial Evaluation :
- Another study focused on the antibacterial activity of triazolo derivatives against Pseudomonas aeruginosa. The findings indicated that certain derivatives exhibited potent antibacterial effects with MIC values comparable to standard antibiotics (PMC7384432).
Comparative Analysis
A comparison of this compound with other related compounds reveals distinct advantages in terms of biological activity:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| Compound A | Moderate | High | Kinase inhibition |
| Compound B | High | Moderate | Apoptosis induction |
| Target Compound | High | High | Dual action (kinase inhibition & apoptosis) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
